1-(Azetidin-2-yl)-N-Boc-ethanamine
CAS No.:
Cat. No.: VC18343220
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-[1-(azetidin-2-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-7(8-5-6-11-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
| Standard InChI Key | ZGSHGKCYPAQIQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCN1)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties of 1-(Azetidin-2-yl)-N-Boc-ethanamine
Core Structural Features
1-(Azetidin-2-yl)-N-Boc-ethanamine consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked to an ethanamine backbone. The Boc group (-OC(O)C(CH₃)₃) protects the amine functionality, enhancing stability during synthetic procedures. The azetidine ring’s strain (due to its small ring size) and the Boc group’s steric bulk influence reactivity, favoring selective transformations such as nucleophilic substitutions or ring-opening reactions .
Comparative Analysis with Related Compounds
While structural data for 1-(Azetidin-2-yl)-N-Boc-ethanamine is sparse, analogous Boc-protected azetidines offer valuable parallels. For example, 1-N-Boc-3-hydroxyazetidine features a hydroxyl substituent on the azetidine ring, which enhances solubility and participation in hydrogen bonding . The ethanamine side chain in the target compound may similarly modulate physicochemical properties, such as lipophilicity (Log P ≈ 0.56 for related Boc-azetidines) , and bioavailability.
Synthetic Methodologies
Boc Protection Strategies
Reactivity and Functionalization
Nucleophilic Substitutions
The azetidine nitrogen, once deprotected, serves as a nucleophile. In 1-N-Boc-3-hydroxyazetidine, the hydroxyl group participates in Mitsunobu reactions or forms ethers via alkylation . For 1-(Azetidin-2-yl)-N-Boc-ethanamine, similar reactivity could enable:
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Alkylation: Introducing alkyl groups at the ethanamine nitrogen.
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Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis.
Ring-Opening Reactions
Azetidine rings undergo strain-driven ring-opening with electrophiles. For example, treatment with hydrochloric acid may yield γ-amino alcohols, useful in peptide mimetics .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
Boc-protected azetidines are prized for their conformational rigidity, which enhances binding affinity. 1-N-Boc-3-hydroxyazetidine derivatives have been explored as kinase inhibitors and antiviral agents . The ethanamine variant could similarly serve as a scaffold for:
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GPCR Modulators: Leveraging the amine for hydrogen bonding.
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Protease Inhibitors: Utilizing the azetidine’s planar geometry.
Prodrug Development
The Boc group’s labile nature under acidic conditions makes it suitable for prodrug designs. For instance, Boc-protected amines are cleaved in vivo to release active drugs .
Future Research Directions
Expanding Synthetic Libraries
Developing novel derivatives through late-stage functionalization could unlock new bioactive entities. For example, introducing fluorinated groups to enhance metabolic stability.
Computational Modeling
Molecular dynamics simulations could predict the compound’s binding modes, guiding targeted synthesis efforts.
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